molecular formula C13H27NO7 B605464 Amino-PEG5-acid CAS No. 1191078-74-6

Amino-PEG5-acid

Cat. No. B605464
CAS RN: 1191078-74-6
M. Wt: 309.36
InChI Key: ZTYIBTVLGAIXDY-UHFFFAOYSA-N
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Description

Amino-PEG5-acid is a PEG compound with an amino group and a terminal carboxylic acid group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Synthesis Analysis

While specific synthesis methods for Amino-PEG5-acid were not found in the search results, general methods for synthesizing PEG compounds involve using reagents that selectively react with the amino group . Pre-column derivatization methods are commonly used, where the amino acids are derivatized before injection, and then the reaction products are separated and detected .


Chemical Reactions Analysis

Amino-PEG5-acid, like other amino acids, can undergo various chemical reactions. For instance, the amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

Amino-PEG5-acid has a molecular weight of 309.4 . It is soluble in water, DMSO, DCM, and DMF . More specific physical and chemical properties were not found in the search results.

Safety and Hazards

Amino-PEG5-acid is not classified as a hazard . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Amino-PEG5-acid, as a PEG compound, has potential applications in various fields. For instance, PEG compounds are gaining attention in the development of peptide drugs . Moreover, PEG compounds with an amino group and a terminal carboxylic acid group, like Amino-PEG5-acid, can be used for the PEGylation of solid particles to create hydrophilic and reactive surfaces with no non-specific binding issues .

Mechanism of Action

Target of Action

Amino-PEG5-acid is a PEG compound with an amino group and a terminal carboxylic acid group . The primary targets of Amino-PEG5-acid are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), with which the amine group can react .

Mode of Action

The terminal carboxylic acid of Amino-PEG5-acid can react with primary amine groups in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a stable amide bond . This interaction results in the formation of a stable compound that can be used in various applications, including drug delivery and surface modification .

Biochemical Pathways

It’s known that the compound plays a role in the formation of stable amide bonds, which are crucial in protein synthesis and other biological processes .

Pharmacokinetics

Peg compounds are generally known for their ability to increase solubility in aqueous media . This property can enhance the bioavailability of drugs by improving their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of Amino-PEG5-acid’s action is the formation of a stable amide bond with primary amine groups . This can lead to the creation of new compounds with potential therapeutic effects. For instance, Amino-PEG5-acid has been used in the development of a novel graphene-based biosensor for early detection of Zika virus infection .

Action Environment

The action of Amino-PEG5-acid can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond . Additionally, the hydrophilic PEG spacer in Amino-PEG5-acid increases its solubility

properties

IUPAC Name

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYIBTVLGAIXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG5-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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